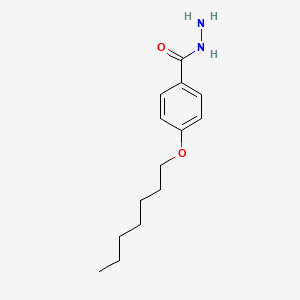
4-(Heptyloxy)benzohydrazide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A series of substituted benzohydrazide analogs were synthesized and evaluated for their antioxidant, anti-inflammatory, and antimicrobial activities. These compounds demonstrated significant biological activities, with some showing potential as lead compounds due to their anti-inflammatory and antioxidant profiles. The nitro substitution at the arylidene moiety significantly enhanced their antifungal and antibacterial activities, indicating their potential for further pharmacological development (S. Bala et al., 2013).
Antiglycation and Antioxidant Potential
Research on novel imidazo[4,5-b]pyridine benzohydrazones highlighted their effectiveness in antiglycation and antioxidative potential. The study revealed that compounds with di and trihydroxy substitutions showed notable activity, providing insights into the correlation between antiglycation activities and antioxidative effects, which could be valuable in preventing glycation-related diseases (M. Taha et al., 2015).
Antimicrobial and Anticancer Evaluation
Another study focused on 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides, evaluating their antimicrobial and anticancer potentials. The findings indicated that certain compounds were potent antimicrobial agents, and one specific derivative emerged as a highly potent anticancer agent. This suggests the importance of structural modifications in enhancing the biological activities of benzohydrazide derivatives (Pradeep Kumar et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of 4-(Heptyloxy)benzohydrazide are currently unknown. This compound is a derivative of benzohydrazide, and while some benzohydrazide derivatives have been studied for their biological activity
Mode of Action
Benzohydrazide derivatives are known to interact with their targets through various mechanisms, including inhibition, activation, or modulation of the target’s activity . The exact mode of action for this compound would depend on its specific target(s).
Biochemical Pathways
Benzohydrazide derivatives can potentially affect a variety of biochemical pathways depending on their targets .
Propriétés
IUPAC Name |
4-heptoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-2-3-4-5-6-11-18-13-9-7-12(8-10-13)14(17)16-15/h7-10H,2-6,11,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMJHOQWSUOJHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

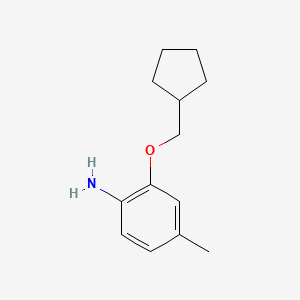
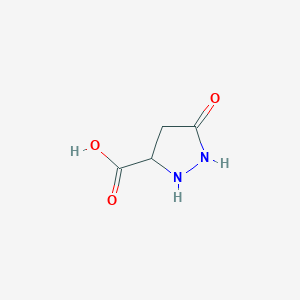
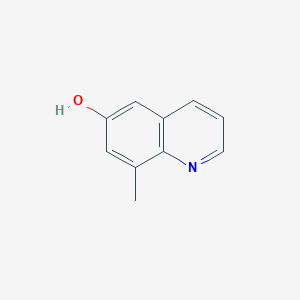

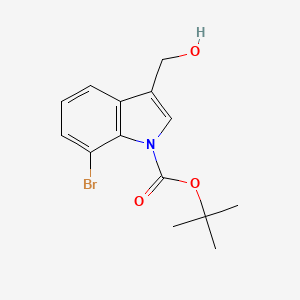
![N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide](/img/structure/B3148317.png)

![6-Fluoro-2,3-dihydro-1h-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B3148332.png)
![3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile](/img/structure/B3148341.png)
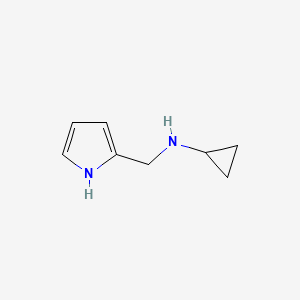
![[4-(2-tert-Butoxycarbonylaminoethyl)-phenoxy]-acetic acid](/img/structure/B3148352.png)

![Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate](/img/structure/B3148387.png)
![3-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3148393.png)